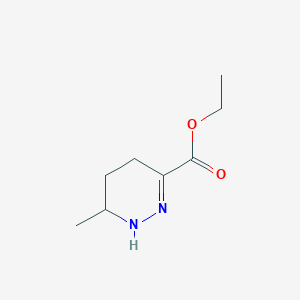

Ethyl 6-methyl-1,4,5,6-tetrahydropyridazine-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of ethyl 6-methyl-1,4,5,6-tetrahydropyridazine-3-carboxylate follows IUPAC guidelines for bicyclic and fused heterocyclic systems. The parent structure, pyridazine, is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The term 1,4,5,6-tetrahydro indicates partial saturation, with hydrogenation occurring at carbons 1, 4, 5, and 6, resulting in two remaining double bonds within the ring. The methyl group is attached to carbon 6, while the ethyl ester functional group is located at position 3.

This nomenclature aligns with structurally related compounds, such as methyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, where a ketone group replaces the methyl substituent at position 6. The ethyl ester moiety distinguishes it from methyl esters observed in analogues like the compound described in PubChem CID 12081646.

Table 1: Key Nomenclature and Identifiers

Molecular Geometry and Conformational Analysis

The tetrahydropyridazine core adopts a non-planar conformation due to partial saturation. Computational and experimental studies on related systems, such as perhydropyrido[1,2-c]pyrimidines, suggest that trans-fused conformations are energetically favored in saturated heterocycles. For this compound, steric interactions between the methyl group at position 6 and the ethyl ester at position 3 likely influence ring puckering.

Dipole moment analyses of similar compounds, such as 2-methylperhydropyrido[1,2-c]pyrimidine, indicate that substituents at equatorial positions minimize steric strain. In this compound, the methyl group may occupy an axial or equatorial orientation depending on the ring’s puckering mode, which could be further stabilized by hyperconjugation with the ester carbonyl group.

Stereochemical Features and Chiral Center Configuration

The carbon at position 6, bearing the methyl group, represents a potential chiral center. In the tetrahydropyridazine system, this carbon is bonded to four distinct groups: a hydrogen atom, a methyl group, a nitrogen atom, and a carbon from the fused ring. If the compound is synthesized without stereochemical control, it may exist as a racemic mixture of (R)- and (S)-enantiomers.

Comparative studies of chiral analogues, such as ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate (PubChem CID 45082188), reveal that stereochemistry significantly impacts intermolecular interactions and crystallographic packing. However, specific optical data for this compound are not available in the provided sources, necessitating further experimental characterization.

Comparative Analysis with Related Tetrahydropyridazine Derivatives

This compound shares structural motifs with several analogues, as illustrated below:

Table 2: Structural Comparison with Analogues

- Functional Group Effects : The 6-methyl substituent enhances hydrophobicity compared to the 6-oxo derivative. This substitution may also reduce hydrogen-bonding capacity, altering solubility and crystal packing.

- Ring Saturation : Unlike fully saturated perhydropyrido[1,2-c]pyrimidines, the partial unsaturation in tetrahydropyridazines introduces conjugation between the ester group and the ring, affecting electronic properties.

- Steric Profiles : The ethyl ester at position 3 introduces greater steric bulk compared to methyl esters, potentially influencing reactivity in nucleophilic acyl substitution reactions.

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl 6-methyl-1,4,5,6-tetrahydropyridazine-3-carboxylate |

InChI |

InChI=1S/C8H14N2O2/c1-3-12-8(11)7-5-4-6(2)9-10-7/h6,9H,3-5H2,1-2H3 |

InChI Key |

UHQAUOGHFOGMQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by esterification to introduce the ethyl ester group. The reaction conditions often require acidic or basic catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazinone derivatives.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine or tetrahydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

Scientific Research Applications

3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and anti-inflammatory drugs.

Industry: Utilized in the production of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS 89943-56-6)

- Structural Differences : Replaces the 6-methyl group with a 6-oxo substituent.

- Synthesis : Prepared via oxidation or cyclocondensation methods, differing from the alkylation steps used for the methylated derivative .

Ethyl-6-amino-5-cyano-6-(cyanomethyl)-4-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate (13b)

- Structural Differences: Features additional amino, cyano, and phenyl substituents, as well as a 4-oxo group.

- Impact: The 4-oxo group stabilizes the conjugated system, while the cyano and phenyl groups introduce steric bulk and electronic effects. These modifications may enhance binding to biological targets, as seen in antimicrobial studies of related pyridazine derivatives .

1-Methyl-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid

- Structural Differences : Substitutes the ethyl ester with a carboxylic acid and introduces a 1-methyl group.

- The 1-methyl group may influence ring puckering and conformational stability .

6-Methyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester

- Structural Differences : Replaces the pyridazine ring with a cyclopentapyrazole fused system.

- Impact : The fused cyclopentane ring enhances rigidity, which could improve metabolic stability. However, the altered heterocycle reduces electronic similarity to pyridazine derivatives .

Comparison with Heterocyclic Analogs

Dihydropyrimidine Derivatives (e.g., Amlodipine)

- Core Structure: Dihydropyrimidine (two nitrogen atoms, non-adjacent) vs. tetrahydropyridazine (two adjacent nitrogens).

- Functional Impact: Dihydropyrimidines like amlodipine are well-known calcium channel blockers. The tetrahydropyridazine scaffold lacks the conjugated diene system critical for calcium channel binding, suggesting divergent pharmacological profiles .

Tetrahydropyridine Derivatives (e.g., Ethyl 1,4,5,6-tetrahydro-3-pyridinecarboxylate)

- Core Structure : Pyridine (one nitrogen) vs. pyridazine (two nitrogens).

Structural and Functional Data Table

Pharmacological Implications

While direct data are lacking, the ethyl ester and methyl groups suggest moderate lipophilicity, favoring blood-brain barrier penetration. The tetrahydropyridazine core may interact with enzymes requiring planar heterocyclic substrates, such as kinases or oxidoreductases .

Biological Activity

Ethyl 6-methyl-1,4,5,6-tetrahydropyridazine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer. The half-maximal inhibitory concentration (IC₅₀) values were calculated to be as follows:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

These results suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of both bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound causes cell cycle arrest at the G2/M phase in cancer cells.

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of resistant bacteria. Results showed a promising reduction in bacterial load in treated samples compared to controls.

- Cancer Research Trials : In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to untreated controls.

- Safety Profile Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile with minimal side effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.